1-benzyl-3-(benzyloxy)-N-(4,5-dihydrothiazol-2-yl)-1H-pyrazole-4-carboxamide
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Description
1-benzyl-3-(benzyloxy)-N-(4,5-dihydrothiazol-2-yl)-1H-pyrazole-4-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTP is a pyrazole derivative that has been synthesized through a multi-step process involving the reaction of various reagents. In
Scientific Research Applications
Synthesis and Antibacterial Properties
Research has been conducted on novel analogs of pyrazole derivatives, which share a similar structural framework with the specified compound, demonstrating their synthesis and promising antibacterial activity. For instance, novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus have shown significant antibacterial activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines at concentrations exhibiting antibacterial activity. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives have been investigated, providing insights into the molecular interactions and stability of such compounds. These studies contribute to understanding the structural requirements for biological activity and could guide the design of new compounds with enhanced efficacy (Kumara et al., 2017).
Antiviral Activities
Another study focused on benzamide-based 5-aminopyrazoles, which are synthesized through a novel route, revealed significant antiviral activities against the H5N1 influenza virus. This highlights the potential of pyrazole derivatives in developing antiviral agents, offering a promising avenue for treating viral infections (Hebishy et al., 2020).
Drug-likeness and Microbial Investigation
In silico studies, along with in vitro microbial investigations, have been utilized to evaluate the drug-likeness properties and antimicrobial activities of synthesized compounds. These approaches allow for the rapid screening of potential drug candidates, demonstrating the utility of pyrazole derivatives as promising compounds for further pharmaceutical development (Pandya et al., 2019).
properties
IUPAC Name |
1-benzyl-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-19(23-21-22-11-12-28-21)18-14-25(13-16-7-3-1-4-8-16)24-20(18)27-15-17-9-5-2-6-10-17/h1-10,14H,11-13,15H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMBDSAOPQNFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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